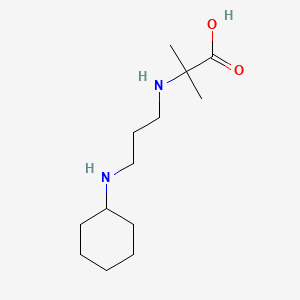
N-(3-(Cyclohexylamino)propyl)-2-methylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Cyclohexylamino)propyl)-2-methylalanine: is an organic compound that features a cyclohexylamino group attached to a propyl chain, which is further connected to a 2-methylalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Cyclohexylamino)propyl)-2-methylalanine typically involves the following steps:
Formation of the Cyclohexylamino Group: Cyclohexylamine is reacted with a suitable alkylating agent, such as 3-bromopropylamine, to form N-(3-bromopropyl)cyclohexylamine.
Coupling with 2-Methylalanine: The N-(3-bromopropyl)cyclohexylamine is then coupled with 2-methylalanine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Using large reactors to facilitate the alkylation of cyclohexylamine with 3-bromopropylamine.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and yield of the coupling reaction with 2-methylalanine.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Cyclohexylamino)propyl)-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(3-(Cyclohexylamino)propyl)-2-methylalanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(3-(Cyclohexylamino)propyl)-2-methylalanine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Cyclohexylamino)propyl)glycine
- N-(3-(Cyclohexylamino)propyl)alanine
- N-(3-(Cyclohexylamino)propyl)-2-aminobutyric acid
Uniqueness
N-(3-(Cyclohexylamino)propyl)-2-methylalanine is unique due to the presence of the 2-methylalanine moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90853-21-7 |
|---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
2-[3-(cyclohexylamino)propylamino]-2-methylpropanoic acid |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,12(16)17)15-10-6-9-14-11-7-4-3-5-8-11/h11,14-15H,3-10H2,1-2H3,(H,16,17) |
InChI Key |
JQGTVEYFZOMTCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)NCCCNC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















